molecular formula C13H19N3O2 B6755243 N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide

N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide

Cat. No.: B6755243
M. Wt: 249.31 g/mol
InChI Key: UNWICACIPODKLT-UHFFFAOYSA-N
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Description

N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]bicyclo[310]hexane-6-carboxamide is a compound that features a unique combination of a bicyclo[310]hexane ring and an oxadiazole moiety

Properties

IUPAC Name

N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-11-15-10(16-18-11)6-7-14-13(17)12-8-4-3-5-9(8)12/h8-9,12H,2-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWICACIPODKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CCNC(=O)C2C3C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide typically involves the formation of the oxadiazole ring followed by the introduction of the bicyclo[3.1.0]hexane moiety. One common method involves the reaction of an amidoxime with a carboxylic acid derivative under basic conditions to form the oxadiazole ring . The bicyclo[3.1.0]hexane moiety can be introduced through a subsequent cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.

Mechanism of Action

The mechanism of action of N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide involves its interaction with specific molecular targets. For instance, in nematicidal applications, the compound inhibits succinate dehydrogenase, disrupting the energy metabolism of nematodes . Molecular docking studies have shown that the compound binds effectively to the active site of the enzyme, leading to its inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]bicyclo[310]hexane-6-carboxamide is unique due to its combination of the bicyclo[310]hexane ring and the oxadiazole moiety

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